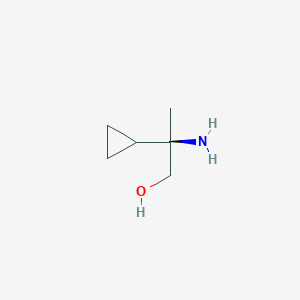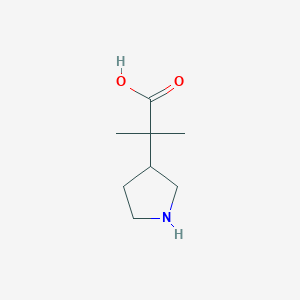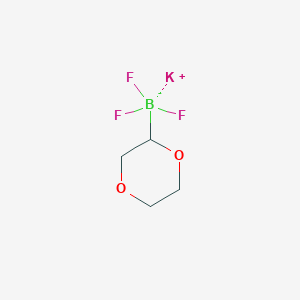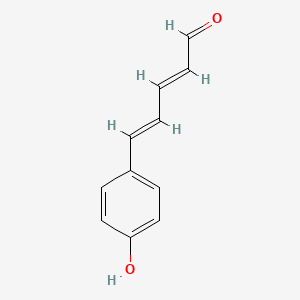
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal is an organic compound with the molecular formula C11H10O2 It is characterized by the presence of a hydroxyphenyl group attached to a penta-2,4-dienal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal can be achieved through several methods. One common approach involves the use of a Grignard reagent or an organolithium reagent. The reaction typically starts with the preparation of the appropriate precursor, followed by the addition of the Grignard or organolithium reagent to form the desired product. The reaction conditions often include low temperatures and anhydrous solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions: (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydroxyphenyl derivatives.
Applications De Recherche Scientifique
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities, alteration of cellular signaling pathways, and induction of oxidative stress responses .
Comparaison Avec Des Composés Similaires
(2E)-2,4-pentadienal: A structurally similar compound with a different substitution pattern.
2,4-pentadien-1-al: Another related compound with similar chemical properties.
Uniqueness: (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Numéro CAS |
1456621-62-7 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal |
InChI |
InChI=1S/C11H10O2/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h1-9,13H/b3-1+,4-2+ |
Clé InChI |
VXAQSYLNHLSHDY-ZPUQHVIOSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C=C/C=O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC=CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




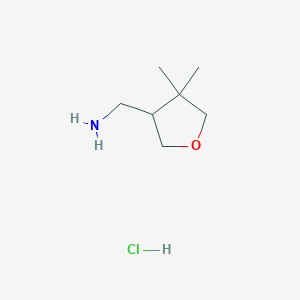

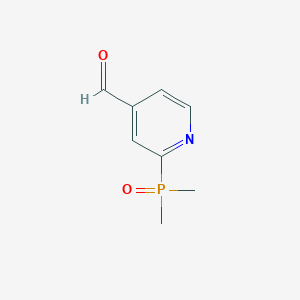
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
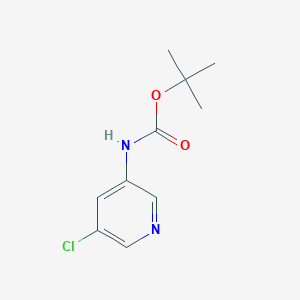
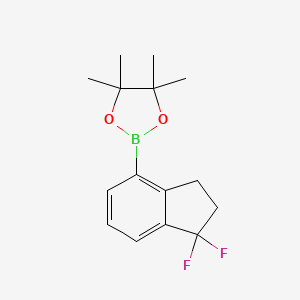

methanone](/img/structure/B13502763.png)
